N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-18-13-14-24(19(2)15-18)30-26(22-16-34(32,33)17-23(22)29-30)28-27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKIYRMPAQYNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds :
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substituents: 3,4-dichlorophenyl (aryl), thiazolyl (heterocyclic). Features: Twisted dihedral angle (61.8°) between aryl and thiazol rings; forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) . Comparison: The thiazolyl group offers a smaller heterocyclic core than thienopyrazole, reducing steric bulk. Chlorine atoms increase electronegativity but lack the sulfone’s polarity.
3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (, ID: 396723-70-9): Substituents: 2-methylphenyl (pyrazole), chloro-propanamide. Comparison: Shares the thienopyrazole core but lacks the sulfone group and diphenylacetamide.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide ():
- Substituents: Dichlorophenyl (aryl), pyrazolyl.
- Comparison: The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
Substituent Effects on Properties
Research Findings
- Crystal Packing : The target compound’s sulfone group may promote hydrogen bonding (e.g., S=O⋯H interactions) similar to inversion dimers observed in thiazolyl acetamides . However, steric hindrance from diphenyl groups could disrupt close-packing compared to smaller substituents like chloro or methyl.
- Coordination Chemistry: Acetamide derivatives are known ligands (); the diphenylacetamide’s bulky aromatic system may hinder metal coordination compared to thiazolyl or propanamide analogs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, microwave-assisted synthesis (50–100°C, 1–3 hours) can reduce side reactions compared to conventional reflux methods . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is critical for isolating the target compound from by-products like unreacted diphenylacetic acid or dimerized intermediates. Yield improvements (from ~45% to >70%) have been reported using iterative Design of Experiments (DoE) frameworks to identify optimal conditions .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to verify substituent positions and stereochemistry) and high-resolution mass spectrometry (HR-MS) (to confirm molecular formula) is essential. For example, the thieno[3,4-c]pyrazole core produces distinct NMR shifts at δ 3.2–4.1 ppm (diastereotopic protons in the 4,6-dihydro ring) and δ 7.1–7.8 ppm (aromatic protons from diphenylacetamide) . X-ray crystallography (via SHELXL ) can resolve ambiguities in stereochemistry, particularly for the sulfone group (5,5-dioxido) and substituent orientations.
Q. How can solubility and stability profiles be systematically evaluated for preclinical studies?
- Methodological Answer : Use HPLC-UV to assess solubility in biorelevant media (e.g., PBS, simulated gastric fluid) and accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation pathways. For instance, the sulfone group may hydrolyze under acidic conditions, necessitating pH-adjusted formulations . Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using positive controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Meta-analysis of raw data (e.g., dose-response curves) can identify outliers due to solvent effects (DMSO >0.1% may artifactually modulate activity) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystallographic structures of target proteins (PDB entries). Focus on the diphenylacetamide moiety, which may occupy hydrophobic pockets, and the thienopyrazole sulfone group, which could form hydrogen bonds with catalytic residues . MD simulations (GROMACS) over 100+ ns can validate binding stability .
Q. What experimental approaches elucidate the mechanism of metabolic degradation in vivo?
- Methodological Answer : Use LC-MS/MS to identify metabolites in liver microsome incubations (human/rat). For example, cytochrome P450-mediated oxidation of the 2,4-dimethylphenyl group may produce hydroxylated derivatives. Isotopic labeling (e.g., ¹⁴C at the acetamide carbonyl) tracks metabolic pathways . Reaction phenotyping with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarifies enzymatic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
